molecular formula C6H10O5 B155208 Diethyl pyrocarbonate CAS No. 1609-47-8

Diethyl pyrocarbonate

Cat. No.: B155208
CAS No.: 1609-47-8
M. Wt: 162.14 g/mol
InChI Key: FFYPMLJYZAEMQB-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Diethyl pyrocarbonate (DEPC) primarily targets RNase enzymes . These enzymes are responsible for the degradation of RNA, a crucial molecule involved in various biological functions such as coding, decoding, regulation, and expression of genes .

Mode of Action

DEPC interacts with its targets through covalent modification of certain amino acid residues. It most strongly modifies histidine residues , but can also react with lysine, cysteine, and tyrosine residues . This modification inhibits the activity of RNase enzymes, preventing them from degrading RNA .

Biochemical Pathways

The primary biochemical pathway affected by DEPC is the RNA degradation pathway . By inhibiting RNase enzymes, DEPC prevents the breakdown of RNA, thereby preserving its integrity for further biological processes . This is particularly important in laboratory settings where RNA degradation can compromise experimental results .

Pharmacokinetics

DEPC is unstable in water and susceptible to hydrolysis, decomposing into carbon dioxide and ethanol . This property impacts its bioavailability, as it must be carefully handled and stored to prevent premature decomposition .

Result of Action

The primary result of DEPC’s action is the preservation of RNA integrity. By inhibiting RNase enzymes, DEPC prevents RNA degradation, allowing for the successful extraction and analysis of RNA in laboratory settings . This is crucial for various molecular biology techniques that rely on intact RNA, such as reverse transcription and RNA sequencing .

Action Environment

The action of DEPC is influenced by environmental factors such as pH and the presence of nucleophiles . DEPC is sensitive to moisture and pH, and it cannot be used with certain buffers like Tris or HEPES . It can be used with phosphate-buffered saline or mops . These factors must be carefully controlled to ensure the effective action of DEPC .

Biochemical Analysis

Biochemical Properties

Diethyl pyrocarbonate inactivates RNase enzymes by covalently modifying the histidine (most strongly), lysine, cysteine, and tyrosine residues . This interaction with enzymes and proteins plays a crucial role in biochemical reactions, particularly those involving RNA.

Cellular Effects

The primary cellular effect of this compound is the inactivation of RNase enzymes, which reduces the risk of RNA degradation . This is particularly important in laboratory settings where the integrity of RNA samples is critical.

Molecular Mechanism

The mechanism of action of this compound involves the covalent modification of certain amino acid residues in proteins. Specifically, it modifies histidine, lysine, cysteine, and tyrosine residues . This modification inactivates RNase enzymes, preventing them from degrading RNA.

Temporal Effects in Laboratory Settings

In laboratory settings, water is usually treated with 0.1% v/v this compound for at least 2 hours at 37 °C and then autoclaved to inactivate traces of this compound . Over time, any remaining traces or byproducts of this compound may inhibit further biochemical reactions .

Preparation Methods

Diethyl pyrocarbonate is synthesized through the reaction of ethanol with phosgene. The reaction is typically carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The overall reaction can be represented as follows:

COCl2+2C2H5OHC6H10O5+2HCl\text{COCl}_2 + 2 \text{C}_2\text{H}_5\text{OH} \rightarrow \text{C}_6\text{H}_{10}\text{O}_5 + 2 \text{HCl} COCl2​+2C2​H5​OH→C6​H10​O5​+2HCl

In industrial settings, this compound is produced by reacting ethanol with carbon monoxide and oxygen in the presence of a catalyst, such as palladium chloride .

Chemical Reactions Analysis

Diethyl pyrocarbonate undergoes several types of chemical reactions, including:

Comparison with Similar Compounds

Diethyl pyrocarbonate is often compared with other dicarbonates, such as di-tert-butyl dicarbonate and dimethyl dicarbonate. These compounds share similar chemical properties but differ in their specific applications and reactivity:

This compound is unique in its strong reactivity with histidine residues and its widespread use in RNA handling and protein structural analysis .

Properties

IUPAC Name

ethoxycarbonyl ethyl carbonate
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InChI

InChI=1S/C6H10O5/c1-3-9-5(7)11-6(8)10-4-2/h3-4H2,1-2H3
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InChI Key

FFYPMLJYZAEMQB-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)OC(=O)OCC
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Molecular Formula

C6H10O5
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DSSTOX Substance ID

DTXSID2051764
Record name Diethyl pyrocarbonate
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Molecular Weight

162.14 g/mol
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Physical Description

Viscous liquid with a fruity odor. [Merck Index] Clear colorless liquid; [Sigma-Aldrich MSDS], Solid
Record name Diethyl pyrocarbonate
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Record name Diethyl dicarbonate
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CAS No.

1609-47-8
Record name Diethyl dicarbonate
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Record name Diethyl pyrocarbonate
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Record name Dicarbonic acid, 1,3-diethyl ester
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Record name Diethyl pyrocarbonate
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Record name DIETHYL PYROCARBONATE
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Melting Point

< 25 °C
Record name Diethyl dicarbonate
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Synthesis routes and methods I

Procedure details

The organic pyrocarbonates may be prepared by reacting alkali metal organic carbonate, e.g., sodium ethyl carbonate, with organic halocarbonate, e.g., ethyl chlorocarbonate (ethyl chloroformate). The organo groups of the organic carbonate and halocarbonate are chosen to correspond to the organo groups desired for the pyrocarbonate. For example, sodium ethoxide, which can be prepared by dissolving sodium metal in a toluene solution of ethyl alcohol, is carbonated with carbon dioxide to prepare sodium ethyl carbonate. Thereafter, the sodium ethyl carbonate is reacted with ethyl chloroformate to form diethyl pyrocarbonate and sodium chloride. The chloride salt is filtered and the pyrocarbonate recovered by distillation.
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alkali metal
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halocarbonate
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ethyl chlorocarbonate (ethyl chloroformate)
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Synthesis routes and methods II

Procedure details

The dialkyl pyrocarbonates may be prepared by reacting alkali metal alkyl carbonate, e.g., sodium ethyl carbonate, with alkyl halocarbonate, e.g., ethyl chlorocarbonate (ethyl chloroformate). The alkyl groups of the alkyl carbonate and halocarbonate are chosen to correspond to the alkyl group desired for the pyrocarbonate. For example, sodium ethoxide, which can be prepared by dissolving sodium metal in toluene solution of ethyl alcohol, is carbonated with carbon dioxide to prepare sodium ethyl carbonate. Thereafter, the sodium ethyl carbonate is reacted with ethyl chloroformate to form diethyl pyrocarbonate and sodium chloride. The chloride salt is filtered and the pyrocarbonate recovered by distillation.
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sodium ethyl carbonate
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sodium ethyl carbonate
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dialkyl pyrocarbonates
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alkali metal alkyl carbonate
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sodium ethyl carbonate
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alkyl halocarbonate
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ethyl chlorocarbonate (ethyl chloroformate)
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alkyl carbonate
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halocarbonate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary target of DEPC in biological systems?

A1: DEPC primarily reacts with histidine residues in proteins. [, , , , , , ] This reaction forms N-carbethoxyhistidine, which can disrupt the protein's structure and function. [, , ]

Q2: Can DEPC modify other amino acids besides histidine?

A2: While histidine is the primary target, DEPC can also react with lysine, tyrosine, and cysteine residues under certain conditions. [, , , , , ]

Q3: How does DEPC modification affect enzyme activity?

A3: DEPC modification can lead to enzyme inactivation by disrupting the active site or altering the protein's conformation. [, , , , , , , , , , , , , ] The degree of inactivation depends on the specific enzyme and the number of essential residues modified.

Q4: Can the effects of DEPC modification be reversed?

A4: Yes, the modification of histidine residues by DEPC can often be reversed by treatment with hydroxylamine. [, , , , , , , , , , ] This reversibility makes DEPC a valuable tool for studying the role of histidine residues in protein function.

Q5: Does DEPC always inactivate enzymes?

A5: Not necessarily. In some cases, DEPC treatment can even enhance enzymatic activity. [, ] This suggests that DEPC can induce subtle conformational changes that may positively influence the active site in certain enzymes.

Q6: How does DEPC affect insulin binding to its receptor?

A6: DEPC inhibits insulin binding to its receptor in rat liver plasma membranes by decreasing the number of available receptors. [] This suggests that a histidine residue is crucial for the formation of the insulin-receptor complex.

Q7: Can DEPC distinguish between different types of binding sites?

A7: Yes, research shows that DEPC can differentially affect binding sites. For example, DEPC treatment of benzodiazepine receptors modifies a portion of the sites while leaving others unaffected, suggesting heterogeneity within this receptor population. []

Q8: What is the molecular formula and weight of DEPC?

A8: The molecular formula of DEPC is C6H10O5, and its molecular weight is 162.14 g/mol.

Q9: What spectroscopic data are available for DEPC?

A9: The reaction of DEPC with histidine residues results in a characteristic increase in absorbance at 240 nm, which can be monitored spectrophotometrically. [, , , , , , , , , ]

Q10: How stable is DEPC in solution?

A10: DEPC is unstable in aqueous solutions and hydrolyzes relatively quickly. [, ] This hydrolysis needs to be accounted for when designing experiments and interpreting kinetic data.

Q11: How does DEPC act as a nuclease inhibitor?

A11: DEPC inactivates nucleases by modifying histidine residues essential for their catalytic activity. [] This property makes it valuable for RNA isolation, ensuring RNA integrity.

Q12: What are other applications of DEPC beyond nuclease inhibition?

A12: DEPC is also used to probe the structure and function of proteins by selectively modifying histidine residues. [, , , , , , , , , , , , , , , , , , , ] This information helps to identify essential residues involved in catalysis, substrate binding, or protein-protein interactions.

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